

Angiogenin Fragment (108-123): A Competitive Inhibitor Targeting Angiogenesis

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Compound of Interest

Compound Name: Angiogenin Fragment (108-123)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG), a potent mediator of neovascularization, plays a critical role in both physiological and pathological angiogenesis, including tumor growth and metastasis. Its enzymatic ribonucleolytic activity is indispensable for its angiogenic function. This technical guide delves into the characteristics and mechanisms of **Angiogenin Fragment (108-123)**, a C-terminal peptide segment of ANG that acts as a competitive inhibitor. By interfering with the ribonucleolytic activity of the full-length protein, this fragment presents a promising avenue for the development of novel anti-angiogenic therapeutics. This document provides a comprehensive overview of the quantitative data supporting its inhibitory action, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Angiogenin and its Role in Angiogenesis

Angiogenin is a 14 kDa secreted ribonuclease that belongs to the RNase A superfamily. It is a potent inducer of blood vessel formation, a process known as angiogenesis.^[1] The mechanism of action of angiogenin is multifaceted, involving several key steps:

- **Receptor Binding:** Angiogenin binds to endothelial cell surface receptors, although a single definitive receptor remains elusive. A putative 170-kDa protein has been identified as a potential receptor.[2]
- **Signal Transduction:** Upon binding, ANG activates intracellular signaling cascades, including the ERK1/2 and Akt pathways, which promote cell survival and proliferation.[1]
- **Nuclear Translocation:** Angiogenin is internalized by endothelial cells and translocates to the nucleus.[1]
- **Ribonucleolytic Activity:** In the nucleus, ANG stimulates ribosomal RNA (rRNA) transcription. [2] It also cleaves transfer RNA (tRNA) in the cytoplasm under stress conditions, leading to the production of tRNA-derived stress-induced fragments (tiRNAs) that can inhibit translation.[3] This ribonucleolytic activity is crucial for its angiogenic effects.

Given its central role in promoting angiogenesis, particularly in the context of cancer, inhibiting the function of angiogenin has emerged as a key strategy in anti-cancer drug development.

Angiogenin Fragment (108-123) as a Competitive Inhibitor

The C-terminal fragment of angiogenin, encompassing amino acid residues 108-123, has been identified as a competitive inhibitor of the full-length protein.[4][5] This peptide fragment effectively curtails the biological activities of angiogenin by directly competing for its active site, thereby inhibiting its essential ribonucleolytic function.[4]

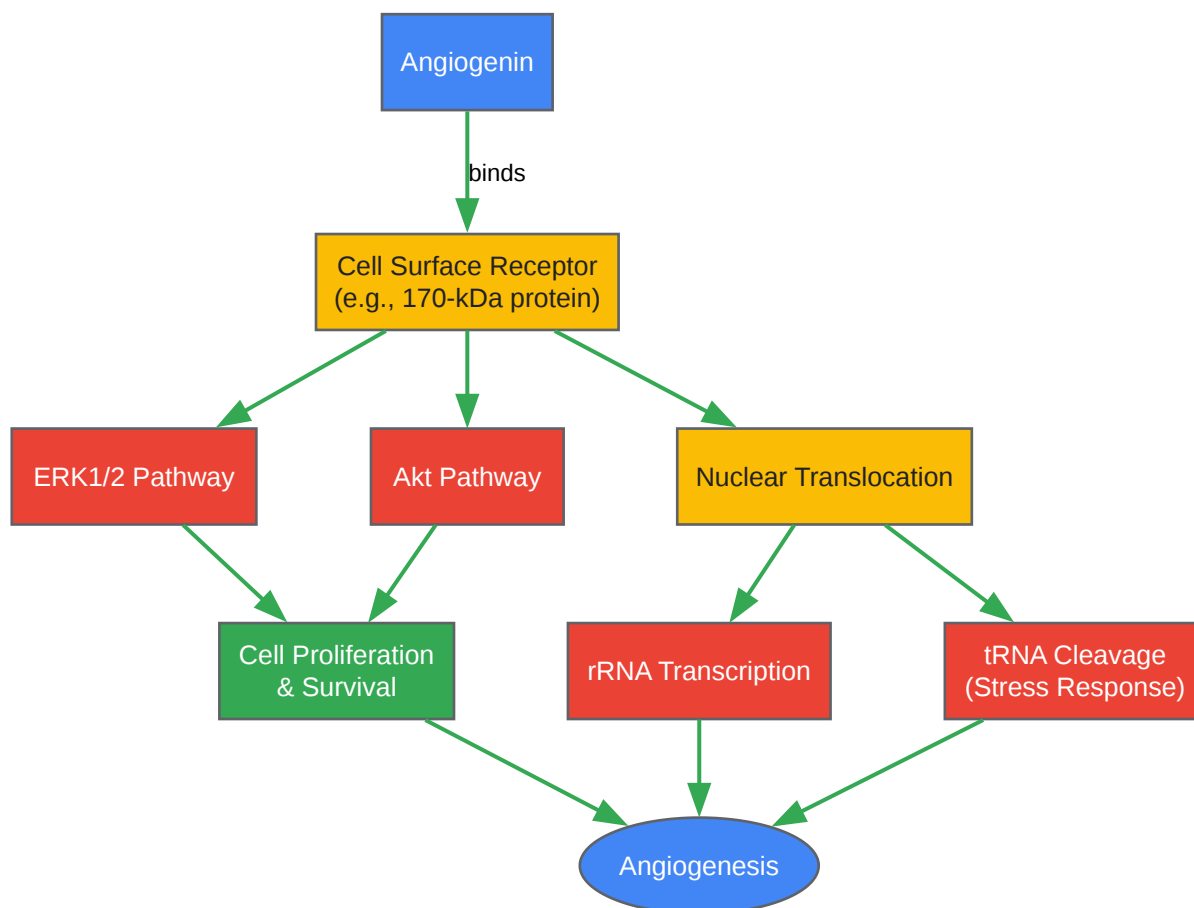
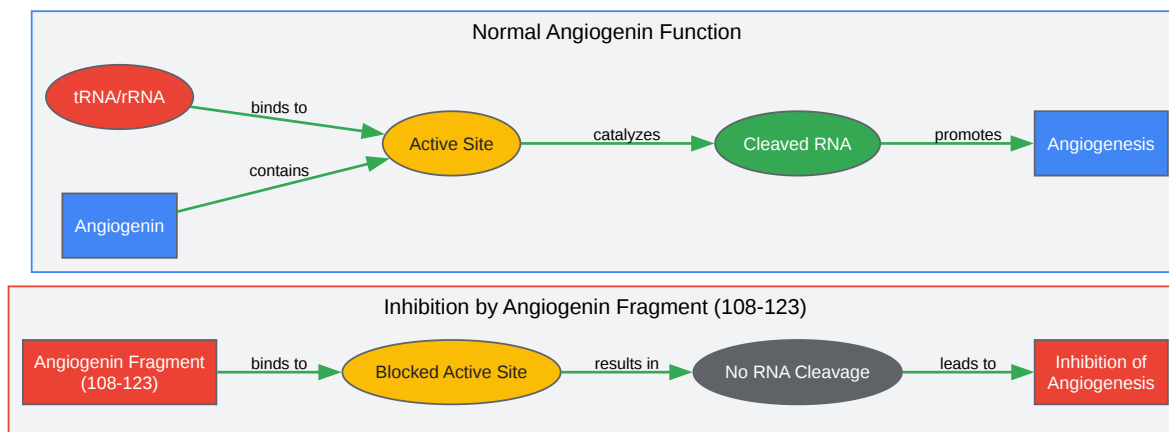
Quantitative Inhibition Data

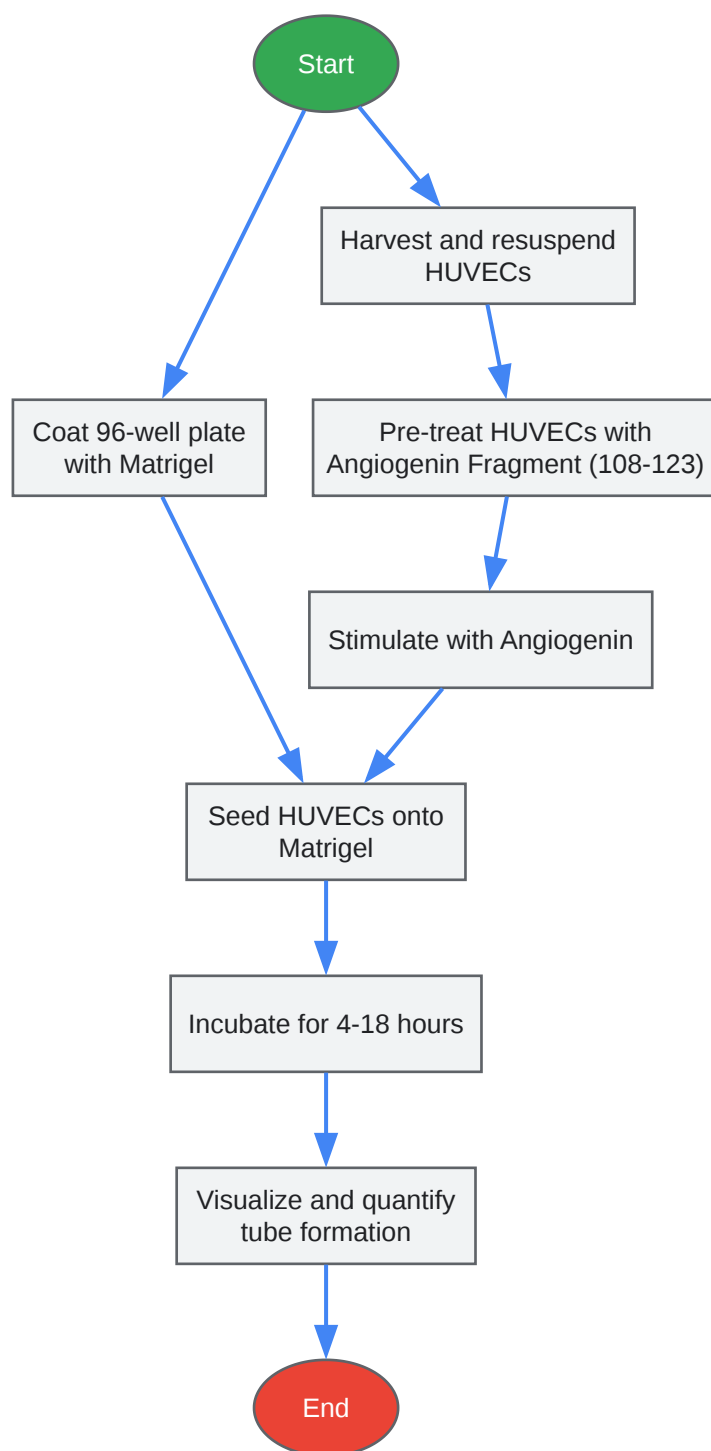
The inhibitory potential of **Angiogenin Fragment (108-123)** and other inhibitors has been quantified through various biochemical and cellular assays. The table below summarizes key quantitative data for Angiogenin inhibitors.

Inhibitor	Type	Ki Value	IC50 Value	Target	Reference
Angiogenin Fragment (108-123)	Peptide (Competitive)	278 μ M	-	Ribonucleolytic Site	[4]
Placental Ribonuclease Inhibitor (RI)	Protein (Tight-binding)	0.7 fM	-	Ribonucleolytic Site	[4]
Small Molecule N-65828	Small Molecule	81 μ M	-	Active Site	[4]
Peptide Inhibitors (various)	Peptide (Competitive)	56-641 μ M	-	Ribonucleolytic Site	[4]

Mechanism of Competitive Inhibition

Angiogenin Fragment (108-123) mimics a substrate-binding region of the native protein. By occupying the active site, it prevents the binding and cleavage of natural substrates like tRNA, thereby abrogating the downstream signaling and cellular processes that lead to angiogenesis.





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